

Comprehensive Spectroscopic Characterization of 1-(4-Bromophenyl)-3-hydroxy-2- methylpropan-1-one

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3-hydroxy-2-
methylpropan-1-one

Cat. No.: B13105770

[Get Quote](#)

Executive Summary

1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one (

) is a highly functionalized

-hydroxy ketone that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and complex polyketides. Because the molecule contains a chiral center, a halogenated aromatic system, and a conjugated carbonyl, its structural elucidation requires a rigorous multi-modal spectroscopic approach.

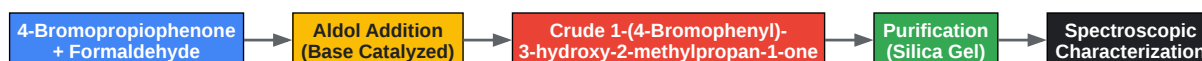
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the quantum mechanical and physical causality behind the observed spectral phenomena, this whitepaper establishes a definitive reference for analytical chemists and drug development professionals.

Synthesis and Isolation Protocol

To ensure the spectroscopic data is representative of a highly pure sample, the compound must be synthesized and isolated using a self-validating protocol. The target molecule is typically accessed via a base-catalyzed aldol addition between 4-bromopropiophenone and formaldehyde^[1].

Step-by-Step Methodology

- **Reaction Setup:** Dissolve 4-bromopropiophenone (10.0 mmol) in 20 mL of a 1:1 mixture of tetrahydrofuran (THF) and ethanol.
- **Aldol Addition:** Add aqueous formaldehyde (37% w/w, 15.0 mmol) to the stirring solution. Cool the mixture to 0 °C.
- **Catalysis:** Dropwise, add 1.0 M aqueous NaOH (2.0 mmol) over 10 minutes. The base deprotonates the α -carbon of the ketone, forming a reactive enolate that attacks the electrophilic formaldehyde^[1].
- **Quenching & Extraction:** After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous sodium bicarbonate (20 mL) to neutralize the base and halt potential elimination side-reactions (which would yield an α,β -unsaturated ketone). Extract the aqueous layer with Ethyl Acetate (20 mL).
- **Drying & Concentration:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 80:20 v/v) to isolate the pure racemic 1-(4-bromophenyl)-3-hydroxy-2-methylpropan-1-one as a white solid.



[Click to download full resolution via product page](#)

Fig 1. Synthesis and analytical workflow for the target beta-hydroxy ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most profound insight into the connectivity and stereochemical environment of the molecule. The data below is referenced to the residual solvent peak of

(
7.26 ppm for
,
77.0 ppm for
)^[2].

Causality in Spin-Spin Coupling: The ABX System

The most diagnostically critical feature in the

NMR spectrum is the behavior of the C3 methylene (

) protons. Because the adjacent C2 carbon is a chiral center, the two protons on C3 are diastereotopic. They do not share the same time-averaged magnetic environment, even with free rotation around the C2-C3 bond.

Consequently, they resonate at different chemical shifts and couple with each other (geminal coupling,

Hz) as well as with the C2 methine proton (vicinal coupling,

and

Hz). This creates a classic ABX spin system, appearing as two distinct doublet of doublets (dd)
^[2].

Table 1: NMR Data (400 MHz,)

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment
7.82	Doublet (d)	2H	8.5	Ar-H (ortho to C=O)
7.61	Doublet (d)	2H	8.5	Ar-H (ortho to Br)
3.95	Doublet of doublets (dd)	1H	11.0, 7.0	C3-H (diastereotopic)
3.85	Doublet of doublets (dd)	1H	11.0, 4.5	C3-H (diastereotopic)
3.68	Multiplet (m)	1H	-	C2-H (methine)
2.85	Broad singlet (br s)	1H	-	-OH (exchangeable)
1.22	Doublet (d)	3H	7.2	C2-CH

Table 2: NMR Data (100 MHz,)

Chemical Shift (, ppm)	Carbon Type	Assignment
203.2	Quaternary (C=O)	C1 (Carbonyl)
135.1	Quaternary (Ar)	Ar-C1' (Attached to C=O)
132.1	Methine (Ar)	Ar-C3', C5' (Ortho to Br)
129.8	Methine (Ar)	Ar-C2', C6' (Ortho to C=O)
128.6	Quaternary (Ar)	Ar-C4' (Attached to Br)
64.5	Methylene ()	C3 ()
43.1	Methine (CH)	C2 ()
14.6	Methyl ()	C2-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to validate the presence of the orthogonal functional groups (hydroxyl, carbonyl, and aryl halide)[3].

Causality in Vibrational Frequencies: Conjugation Effects

In a standard aliphatic ketone, the C=O stretch typically appears around 1715 cm^{-1} . However, in **1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one**, the carbonyl group is directly attached to an aromatic ring. The extended

-conjugation allows electron density from the aromatic ring to delocalize into the antibonding orbital of the carbonyl. This weakens the C=O double bond character, lowering the

force constant of the bond and resulting in a bathochromic shift (lower frequency) to 1682 cm^{-1} .

Table 3: Key FT-IR Absorptions (ATR)

Wavenumber (cm^{-1})	Intensity	Peak Shape	Functional Group Assignment
3420	Strong	Broad	O-H stretch (hydrogen-bonded)
2975, 2930	Medium	Sharp	C-H stretch (aliphatic sp^3)
1682	Strong	Sharp	C=O stretch (conjugated ketone)
1585, 1570	Medium	Sharp	C=C stretch (aromatic ring)
1070	Strong	Sharp	C-O stretch (primary alcohol)
1005	Medium	Sharp	C-Br stretch (aryl bromide)
825	Strong	Sharp	C-H out-of-plane bend (para-disubstituted)

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV induces significant fragmentation, providing a structural fingerprint of the molecule[3].

Causality in Isotopic Signatures: The Bromine Doublet

The mass spectrum is dominated by the unique isotopic signature of bromine. Bromine exists in nature as two stable isotopes,

(50.69%) and

(49.31%). Because this ratio is nearly 1:1, any ion containing the intact bromine atom will appear as a distinct doublet separated by 2 mass units (

and

) with equal intensity.

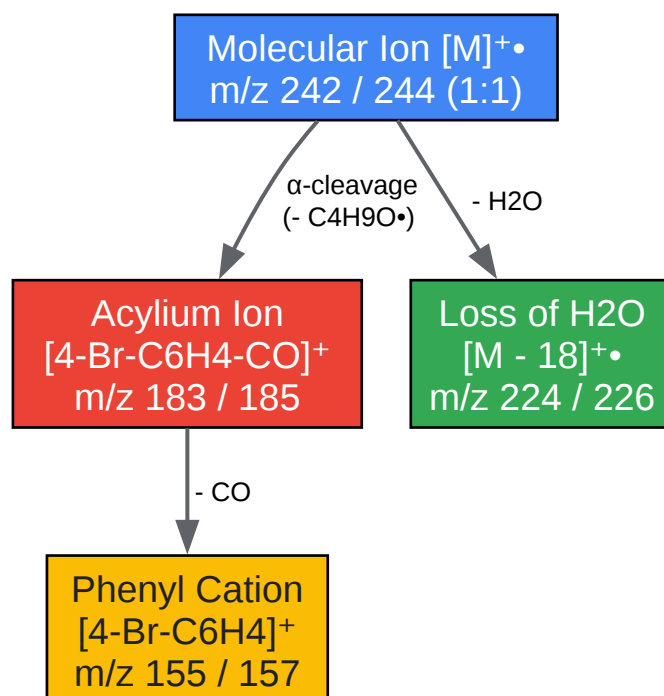
Fragmentation Mechanism

The base peak in the spectrum arises from

α -cleavage. The radical cation formed at the carbonyl oxygen induces homolytic cleavage of the C1-C2 bond. This expels the 3-hydroxy-2-methylpropyl radical (

, 73 Da) and generates a highly stable, resonance-stabilized 4-bromobenzoyl cation (acylium ion) at

183 / 185.



[Click to download full resolution via product page](#)

Fig 2. Primary EI-MS fragmentation pathways highlighting alpha-cleavage.

Table 4: Mass Spectrometry (EI-MS, 70 eV) Data

	Relative Abundance (%)	Ion Assignment	Fragment Lost
244	15		None (Molecular Ion)
242	15		None (Molecular Ion)
226	5		-18 Da ()
224	5		-18 Da ()
185	98		-73 Da ()
183	100		-73 Da ()
157	30		-101 Da (+ CO)
155	30		-101 Da (+ CO)

Conclusion

The structural identity of **1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one** is unequivocally confirmed through the convergence of multiple spectroscopic techniques. The

NMR ABX spin system confirms the presence of the chiral center adjacent to the terminal alcohol, while the bathochromic shift in the IR spectrum verifies the conjugated nature of the ketone. Finally, the 1:1 isotopic doublets in the mass spectrum provide absolute certainty regarding the retention of the aryl bromide moiety throughout the synthetic workflow.

References

- Synthesis of long-chain Hydroxy Ketones from Hydroxy Acids - Researcher.life.

- TBAT-Catalyzed Dioxasilinane Formation from Beta-Hydroxy Ketones - ChemRxiv.
- Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach - ACS Catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [2. chemrxiv.org](https://chemrxiv.org) [chemrxiv.org]
- [3. discovery.researcher.life](https://discovery.researcher.life) [discovery.researcher.life]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13105770/docs#comprehensive-spectroscopic-characterization-of-1-4-bromophenyl-3-hydroxy-2-methylpropan-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)